N-(3-methoxypropyl)urea

Description

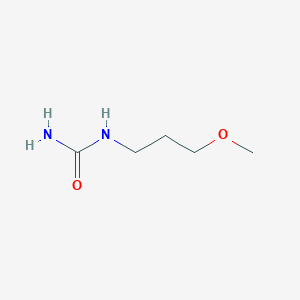

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxypropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-9-4-2-3-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCBTGYXKOFNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366405 | |

| Record name | N-(3-methoxypropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-61-5 | |

| Record name | N-(3-methoxypropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(3-methoxypropyl)urea" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-methoxypropyl)urea

For the modern researcher in drug development and materials science, N-substituted ureas represent a cornerstone of molecular design. Their utility as intermediates and as core functional groups in biologically active compounds is well-established. This guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of a key exemplar, this compound. Moving beyond a simple recitation of steps, we delve into the causal reasoning behind the protocol, ensuring a robust and reproducible outcome for the practicing scientist.

The synthesis of N-alkyl-substituted ureas can be approached through several pathways, including the use of phosgene equivalents or isocyanates.[1][2][3] However, for reasons of operational simplicity, safety, and cost-effectiveness, the direct reaction of an alkylamine with urea is often preferred. This method avoids the handling of highly toxic reagents like phosgene and moisture-sensitive isocyanates.[3]

Reaction Principle and Mechanism

The chosen synthesis route involves the nucleophilic addition of 3-methoxypropylamine to urea, followed by the elimination of ammonia. The reaction is typically conducted at elevated temperatures in a high-boiling, inert solvent.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine attacks one of the carbonyl carbons of urea.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of ammonia (NH₃) as a gas. The elimination of ammonia is a key driving force for the reaction, and its removal from the reaction vessel helps to shift the equilibrium towards the product.

This process is effectively a transamidation, where the amine substituent of urea is displaced by the more nucleophilic 3-methoxypropylamine. Conducting the reaction at a temperature above 110°C is critical to facilitate the decomposition of the intermediate and the evolution of ammonia gas.[4]

Experimental Protocol: Direct Amination

This protocol is adapted from established general procedures for the synthesis of N-alkylureas from primary amines and urea.[4]

Materials & Reagents:

-

Urea (CH₄N₂O)

-

3-Methoxypropylamine (C₄H₁₁NO)

-

Xylene (C₈H₁₀), anhydrous

-

Deionized Water

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the apparatus is dry.

-

Reactant Loading: Charge the flask with urea (1.0 mol equivalent) and suspend it in anhydrous xylene (approx. 4-5 mL per gram of urea).

-

Heating: Begin stirring and heat the suspension to an internal temperature of 125-135°C using a heating mantle. At this temperature, the urea will be partially dissolved or exist as a fine, reactive slurry.

-

Amine Addition: Slowly add 3-methoxypropylamine (1.1 mol equivalents) to the hot suspension via the dropping funnel over a period of 1-2 hours. The slow addition is crucial to control the rate of ammonia evolution and prevent excessive pressure buildup.

-

Reaction: After the addition is complete, maintain the reaction mixture at 125-135°C with vigorous stirring for an additional 3-4 hours, or until the evolution of ammonia gas ceases (can be monitored by testing the gas exiting the condenser with moist pH paper).

-

Cooling & Crystallization: Turn off the heating and allow the reaction mixture to cool slowly to room temperature. The product, this compound, will crystallize out of the xylene.

-

Isolation: Isolate the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold xylene to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified product under vacuum to remove residual solvent.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Sources

- 1. theusajournals.com [theusajournals.com]

- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4310692A - Process for the preparation of alkyl-ureas - Google Patents [patents.google.com]

Physicochemical properties of "N-(3-methoxypropyl)urea"

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-methoxypropyl)urea

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No. 1119-61-5). Designed for professionals in chemical research and drug development, this document moves beyond a simple data summary. It synthesizes empirical data with the underlying scientific principles and provides detailed, field-proven experimental protocols for property determination. Key parameters including melting point, solubility, and lipophilicity (LogP) are discussed, contextualizing their impact on molecular behavior and potential applications. The guide emphasizes scientific integrity through validated methodologies and authoritative citations, serving as a practical and reliable resource for laboratory work.

Introduction to this compound

This compound is a substituted urea derivative characterized by a methoxypropyl group attached to one of the urea nitrogen atoms. As a bifunctional molecule, it possesses a hydrogen-bond-donating urea moiety and a hydrogen-bond-accepting ether linkage, making it an interesting building block in supramolecular chemistry and a potential intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Understanding the fundamental physicochemical properties of a compound like this compound is a non-negotiable prerequisite in drug discovery and development. These properties govern a molecule's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic profile. This guide provides the foundational data and experimental frameworks necessary for its effective utilization.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of reproducible science. The key identifiers and structural details for this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 1119-61-5 | [1][2][3] |

| Molecular Formula | C₅H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [1][2][3] |

| SMILES | COCCCNC(N)=O | [2] |

| Synonyms | 1-(3-Methoxypropyl)urea, (3-Methoxypropyl)urea | [1][2] |

The structure features a flexible three-carbon propyl chain separating a hydrophilic urea head from a methoxy tail. This combination of functional groups dictates its solubility, lipophilicity, and potential for intermolecular interactions.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound, compiled from experimental and predicted sources.

| Property | Value | Type | Source(s) |

| Physical State | Solid | Experimental | [1][3] |

| Melting Point | 76-78 °C | Experimental | [1][3] |

| Boiling Point | 214.2 ± 32.0 °C | Predicted | [1][3] |

| Density | 1.040 ± 0.06 g/cm³ | Predicted | [1][3] |

| LogP | -0.3088 | Predicted | [2] |

| pKa | 14.03 ± 0.46 | Predicted | [1][3] |

| TPSA | 64.35 Ų | Calculated | [2] |

| Hydrogen Bond Donors | 2 | Calculated | [2] |

| Hydrogen Bond Acceptors | 2 | Calculated | [2] |

| Rotatable Bonds | 4 | Calculated | [2] |

Melting Point

The experimentally determined melting point of 76-78°C confirms that this compound is a solid at standard ambient temperature and pressure.[1][3] In a research context, a sharp, narrow melting range is a primary indicator of high sample purity.[4] The presence of impurities, such as residual solvents or synthetic byproducts, typically leads to a depression and broadening of the melting point range.[5][6]

Solubility Profile

Lipophilicity (LogP)

The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water.[7] It is expressed in its logarithmic form, LogP. LogP = log₁₀ ([solute]ₒᵣ₉ₐₙᵢ꜀ / [solute]ₐᵩᵤₑₒᵤₛ)[7][8] The predicted LogP of -0.3088 indicates that this compound has a slight preference for the aqueous phase over the lipid phase, classifying it as a hydrophilic compound.[2] This is a critical parameter in drug development, as LogP values outside the optimal range (typically 0-5) can be associated with poor absorption or permeation.[9]

Acidity and Basicity (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For this compound, two pKa values are relevant:

-

Protonated Urea (Conjugate Acid): The carbonyl oxygen can be protonated under acidic conditions. For the parent compound, urea, the pKa of its conjugate acid is approximately 0.18, indicating it is a very weak base.[10] this compound is expected to have a similar, very weak basic character.

-

Urea N-H Deprotonation (Acidity): The predicted pKa of 14.03 refers to the deprotonation of one of the urea's N-H protons under strongly basic conditions.[1][3] This value is similar to that of water, meaning it is an extremely weak acid and this deprotonation is not relevant under physiological conditions.

Predicted Spectroscopic Profile

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features crucial for its identification and characterization.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch is anticipated.[11] A broad band in the region of 3200-3600 cm⁻¹ due to N-H stretching vibrations and peaks around 1450 cm⁻¹ and 1150 cm⁻¹ corresponding to C-N vibrations are also expected.[11] The presence of the ether linkage should produce a C-O-C stretching band around 1100 cm⁻¹.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons, a triplet for the methylene (-CH₂-) adjacent to the ether oxygen, a triplet for the methylene adjacent to the urea nitrogen, and a multiplet for the central methylene group. The N-H protons of the urea would likely appear as broad singlets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals corresponding to the five unique carbon atoms: the carbonyl carbon (C=O), the methoxy carbon (-OCH₃), and the three carbons of the propyl chain.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z of 132. Key fragmentation patterns would likely involve cleavage of the propyl chain and loss of ammonia or isocyanic acid from the urea moiety.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, self-validating protocols for determining the key physicochemical properties of this compound.

Protocol for Melting Point Determination (Capillary Method)

This method is the most common for determining the melting point of a crystalline solid.[12] It relies on heating a small sample in a capillary tube at a controlled rate.

Methodology:

-

Sample Preparation: Ensure the this compound sample is crystalline and completely dry. Grind a small amount into a fine powder.

-

Capillary Loading: Press the open end of a capillary tube into the powder, trapping a small amount. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional): Heat the sample rapidly (10-20°C/min) to find an approximate melting range. This saves time for the precise measurement.[4][5]

-

Precise Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Scientist's Note: A slow heating rate is critical for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, preventing an overestimation of the melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[13] It measures the concentration of a saturated solution after a prolonged equilibration period.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, inert container (e.g., a glass vial).

-

Scientist's Note: "Excess" is key. Visual confirmation of undissolved solid at the end of the experiment is required to ensure saturation was achieved.[13]

-

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. The equilibration time is typically 24-48 hours.

-

Phase Separation: Allow the suspension to stand at the same controlled temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant (the saturated solution). It is critical not to disturb the solid phase. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.

-

Quantification: Determine the concentration of this compound in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve must be prepared.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature. Perform in triplicate.

Protocol for LogP Determination (Shake-Flask Method)

This protocol directly measures the partitioning of the compound between n-octanol and water.[7]

Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or pH 7.4 buffer) for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

Stock Solution: Prepare a stock solution of this compound in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Add a small volume of the stock solution to a known volume of the pre-saturated biphasic system. The final concentration should be low enough to avoid saturation in either phase.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a controlled temperature to allow the compound to partition between the two layers.

-

Phase Separation: Centrifuge the mixture to ensure a clean and rapid separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the upper (n-octanol) and lower (aqueous) layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ (Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ), where C is the measured concentration in each phase.[8]

Conclusion

This compound is a hydrophilic, crystalline solid with well-defined thermal properties. Its physicochemical profile, characterized by a melting point of 76-78°C and a predicted LogP of -0.3088, makes it a compound of interest for applications requiring aqueous solubility. The standardized protocols provided herein offer a robust framework for the experimental validation and characterization of this molecule and its derivatives. This guide serves as a foundational resource, enabling researchers to confidently integrate this compound into their synthetic and developmental workflows.

References

- Wolthuis, E., et al. Determination of solubility: A laboratory experiment.

- Measuring the Melting Point. Westlab Canada. [Link]

- Melting point determin

- Melting point determin

- Testing the Solubility of Common Liquid Solvents.

- Measuring Solubility. Alloprof. [Link]

- LogP—Making Sense of the Value. ACD/Labs. [Link]

- Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

- Experiment (1)

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Experiment 4 Solubility of a Salt. [Link]

- N-acetoacetyl-N'-(3-methoxypropyl)urea. ChemSynthesis. [Link]

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chrom

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

- Novel Methods for the Prediction of logP, pKa, and logD.

- pKa D

- mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry. [Link]

Sources

- 1. This compound | 1119-61-5 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound CAS#: 1119-61-5 [m.chemicalbook.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. acdlabs.com [acdlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. westlab.com [westlab.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to N-(3-methoxypropyl)urea (CAS 1119-61-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(3-methoxypropyl)urea, a specialized chemical compound. Designed for the scientific community, this document synthesizes its chemical properties, synthesis protocols, potential applications, and safety considerations, grounded in available data.

Core Compound Identification and Properties

This compound is a distinct chemical entity identified by the CAS (Chemical Abstracts Service) number 1119-61-5.[1][2][3][4][5][6] It is a substituted urea compound, characterized by the presence of a methoxypropyl group attached to one of the urea's nitrogen atoms.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Synonyms: (3-Methoxypropyl)urea, 1-(3-Methoxypropyl)urea[1][3][5]

-

SMILES: COCCCNC(N)=O[1]

Physicochemical Data

The physical and chemical properties of this compound determine its behavior in various experimental settings. These parameters are crucial for designing synthesis, purification, and formulation strategies.

| Property | Value | Source(s) |

| Melting Point | 76-78°C | [2][3] |

| Boiling Point (Predicted) | 214.2 ± 32.0 °C | [2][3] |

| Density (Predicted) | 1.040 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 14.03 ± 0.46 | [3] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [1] |

| LogP (Predicted) | -0.3088 | [1] |

These predicted values, derived from computational models, offer valuable initial estimates for experimental design, particularly for solubility and partitioning behavior in different solvent systems. The experimental melting point provides a key parameter for identification and purity assessment.

Synthesis and Purification

While specific, peer-reviewed synthesis routes for this compound are not extensively detailed in readily available literature, its structure suggests a logical synthetic pathway based on fundamental organic chemistry principles. The most probable and industrially relevant method involves the reaction of 3-methoxypropylamine with a source of isocyanate.

Conceptual Synthesis Pathway

A common method for preparing N-substituted ureas involves the nucleophilic addition of an amine to an isocyanate. A practical and efficient approach would utilize potassium isocyanate in an aqueous medium.

Reaction: 3-methoxypropylamine + Potassium Isocyanate (KNCO) → this compound

This method is favored for its simplicity, use of water as a solvent, and good to excellent yields for a variety of substituted ureas.[7]

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methods for analogous compounds.[7] Researchers should perform their own optimization.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxypropylamine (1.0 equivalent).

-

Solvent Addition: Add deionized water to dissolve the amine.

-

Reagent Addition: Slowly add a solution of potassium isocyanate (1.1 equivalents) in deionized water to the stirred amine solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to achieve high purity (>95%).

-

Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: A logical workflow for the synthesis and purification of this compound.

Applications and Potential Utility

The information available from commercial suppliers indicates that this compound is intended for research purposes only and is not for diagnostic or therapeutic use.[6] While specific, high-impact applications are not widely published, its chemical structure as a substituted urea suggests potential utility in several domains:

-

Chemical Synthesis: It can serve as a building block or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) or agrochemicals. The urea functional group is a key structural motif in many biologically active compounds.

-

Materials Science: Urea derivatives are fundamental components in the production of polymers and resins, such as urea-formaldehyde resins.[8] While this specific derivative's role is not defined, it could be investigated for creating polymers with tailored properties.

-

Drug Discovery: Substituted ureas are a well-established class of compounds in medicinal chemistry, with applications as enzyme inhibitors and receptor modulators. This compound could serve as a scaffold or fragment for the development of new therapeutic agents.

It is important to note that a closely related compound, N,N'-bis(3-dimethylaminopropyl)urea, is used as a foaming agent in the synthesis of polyurethane plastics and in alkaline galvanizing processes.[9] This suggests that this compound could be explored for similar industrial applications.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[10] However, as with any laboratory chemical, its chemical, physical, and toxicological properties have not been exhaustively investigated.[10] Therefore, standard laboratory precautions should be observed.

Handling and Personal Protective Equipment (PPE)

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Avoid the formation and inhalation of dust.

-

Eye Protection: Wear safety glasses with side-shields.

-

Skin Protection: Wear suitable protective gloves.

-

Respiratory Protection: If dust is generated, use a particulate respirator.

First Aid Measures

-

Inhalation: Move the person to fresh air.[10]

-

Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.[10]

-

Eye Contact: Rinse thoroughly with plenty of water and remove contact lenses if present.[10]

-

Ingestion: If swallowed, rinse mouth with water. If feeling unwell, consult a doctor.[10]

Storage

The compound should be stored in a dry, sealed container, typically at 2-8°C for long-term stability.[1]

Conclusion

This compound (CAS 1119-61-5) is a specialized chemical intermediate with well-defined physicochemical properties. While its specific applications are not yet widely documented in scientific literature, its structure as a substituted urea provides a strong rationale for its potential use in organic synthesis, materials science, and drug discovery. The probable synthetic route is straightforward, relying on established urea synthesis methodologies. Standard laboratory safety protocols are sufficient for its handling. This guide provides a foundational technical understanding for researchers and scientists looking to explore the utility of this compound in their work.

References

- abcr Gute Chemie. (n.d.). AB158693 | CAS 1119-61-5.

- Alfabeta. (n.d.). CAS 1119-61-5 MFCD03425804-N-(3-methoxypropyl)urea.

- ChemSynthesis. (2025). N-acetoacetyl-N'-(3-methoxypropyl)urea.

- Petrobon. (2022). What are the applications for urea.

- Google Patents. (2019). CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.

- ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs.

- ResearchGate. (n.d.). Large scale preparation of N-substituted urea.

- Bondalti. (2024). UREA SOLUTION 32,5%.

- Carl ROTH. (n.d.). Safety Data Sheet: Urea.

- U.S. Environmental Protection Agency (EPA). (n.d.). Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 1119-61-5 [m.chemicalbook.com]

- 3. This compound | 1119-61-5 [chemicalbook.com]

- 4. CAS 1119-61-5 MFCD03425804-N-(3-methoxypropyl)urea (3-甲氧基丙基)脲 -LabNovo [do.labnovo.com]

- 5. 1119-61-5 | Chempure [chempure.in]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. rubbermalaysia.com [rubbermalaysia.com]

- 9. CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea - Google Patents [patents.google.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

Spectroscopic Profile of N-(3-methoxypropyl)urea: A Technical Guide

Introduction: The Analytical Imperative for N-(3-methoxypropyl)urea

This compound is a small, functionalized organic molecule incorporating a urea moiety, a flexible alkyl chain, and a methoxy ether group. Such structures are of interest in medicinal chemistry and materials science due to their hydrogen bonding capabilities and potential as building blocks. Unambiguous structural confirmation and purity assessment are paramount in any research or development context. This guide provides a foundational understanding of its characteristic spectroscopic signatures, which are critical for confirming its identity and purity. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailing not just the data itself, but the rationale behind the expected signals and the experimental protocols for their acquisition.

Molecular Structure and Key Features

To interpret spectral data, one must first understand the molecule's structure and the distinct chemical environments within it.

Caption: Molecular structure of this compound (C₅H₁₂N₂O₂).

The molecule possesses several key features that will give rise to distinct spectroscopic signals:

-

Urea Group (N²H₂-C¹(=O)-N¹H): Contains a carbonyl carbon (C¹) and two distinct nitrogen environments with associated protons. The C=O bond will have a strong IR absorption, and the N-H protons will be visible in ¹H NMR.

-

Propyl Chain (-N¹H-C²H₂-C³H₂-C⁴H₂-O-): Three methylene (CH₂) groups, each in a unique chemical environment due to their proximity to the nitrogen and oxygen atoms.

-

Methoxy Group (-O-C⁵H₃): A terminal methyl group attached to an oxygen atom, which typically yields a sharp, characteristic singlet in ¹H NMR.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound would clearly resolve each unique proton environment.

Experimental Protocol: ¹H NMR Acquisition

A robust protocol ensures data reproducibility and accuracy.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data & Interpretation

The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) will affect the chemical shifts of the exchangeable N-H protons. The data below is a general prediction.

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H⁵ | ~3.30 | Singlet (s) | 3H | -OCH₃ | Protons on a carbon adjacent to an oxygen atom are deshielded. No adjacent protons result in a singlet. |

| H⁴ | ~3.40 | Triplet (t) | 2H | -CH₂-O- | Deshielded by the adjacent oxygen. Coupled to the two protons on C³, resulting in a triplet. |

| H² | ~3.15 | Quartet (q) or Triplet of Triplets (tt) | 2H | -NH-CH₂- | Deshielded by the adjacent nitrogen. Coupled to both the N¹H proton and the C³H₂ protons. |

| H³ | ~1.70 | Quintet (quin) | 2H | -CH₂-CH₂-CH₂- | Shielded alkyl proton environment. Coupled to the four adjacent protons on C² and C⁴, resulting in a quintet. |

| N¹H | ~5.8 - 6.2 | Triplet (t) or Broad (br) | 1H | -C(=O)NH- | Amide/urea protons are significantly deshielded. Coupled to the two protons on C². May appear broad due to exchange. |

| N²H₂ | ~5.4 - 5.6 | Singlet (s) or Broad (br) | 2H | -NH₂ | Deshielded urea protons. No adjacent non-equivalent protons result in a singlet. Often appears as a broad singlet. |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR but requires more scans due to the low natural abundance of ¹³C.

-

Sample Preparation: Dissolve ~20-50 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Use a broadband probe on an NMR spectrometer (e.g., 100 MHz for a 400 MHz instrument). Set parameters for a proton-decoupled experiment (e.g., zgpg30). A longer relaxation delay (5-10s) and a higher number of scans (1024 or more) are typically required.

-

Data Acquisition: Acquire the FID.

-

Data Processing: Apply Fourier Transform, phase, and baseline correction. Reference the spectrum to the solvent signal.[1]

Predicted ¹³C NMR Data & Interpretation

| Label | Predicted δ (ppm) | Assignment | Rationale |

| C¹ | ~158 - 160 | C=O | Carbonyl carbons in ureas are highly deshielded and appear significantly downfield.[2][3] |

| C⁴ | ~69 - 71 | -CH₂-O- | The carbon atom directly attached to the highly electronegative oxygen is deshielded. |

| C⁵ | ~58 - 60 | -OCH₃ | The methoxy carbon is also deshielded due to its attachment to oxygen. |

| C² | ~38 - 40 | -NH-CH₂- | The carbon atom adjacent to the nitrogen is moderately deshielded. |

| C³ | ~28 - 30 | -CH₂-CH₂-CH₂- | This alkyl carbon is the most shielded, appearing furthest upfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of solid or liquid samples.

-

Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted IR Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch | Primary & Secondary Amine (-NH₂, -NH) | A pair of peaks is expected for the asymmetric and symmetric stretching of the primary amine, and a separate peak for the secondary amine. These are characteristic of the urea moiety.[4][5] |

| 2950 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Stretching vibrations for the sp³ hybridized C-H bonds in the propyl and methyl groups. |

| ~1660 | C=O Stretch (Amide I) | Urea Carbonyl | This is a very strong and characteristic absorption for the carbonyl group in a urea molecule.[6][7] |

| ~1620 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the -NH₂ group is also a prominent feature.[8] |

| ~1460 | C-N Stretch | Amide/Amine | Stretching vibration of the carbon-nitrogen bonds within the urea structure. |

| ~1100 | C-O Stretch | Ether (-CH₂-O-CH₃) | A strong, characteristic peak for the C-O single bond stretch of the ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: ESI-MS Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like urea derivatives.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize key parameters like capillary voltage (~3-4 kV), source temperature, and cone voltage to achieve a stable signal and minimize in-source fragmentation.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Predicted Mass Spectrum & Fragmentation Analysis

-

Molecular Formula: C₅H₁₂N₂O₂

-

Exact Mass: 132.0899 g/mol

-

Predicted [M+H]⁺ Ion: m/z 133.0977

Upon collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, the protonated molecule would be expected to fragment along predictable pathways. The C-N bonds of the urea are common cleavage points.[9][10]

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

-

Fragmentation to m/z 89: Cleavage of the N¹-C¹ bond could lead to the loss of urea (CH₄N₂O) or a related fragment, but a more likely cleavage is at the C¹-N¹ bond, losing isocyanic acid and the terminal amine, or more simply, cleavage of the C²-N¹ bond to yield the methoxypropyl cation.

-

Fragmentation to m/z 74: Cleavage of the C³-C⁴ bond could produce the [H₂N-C(=O)NH-CH₂CH₂]⁺ fragment. A more plausible fragmentation involves cleavage of the C-N bond adjacent to the urea, which is a characteristic fragmentation pathway for ureas.[10] The loss of the methoxypropyl group via cleavage at the N¹-C² bond would lead to a fragment corresponding to protonated urea itself, which is less informative. A more likely fragmentation is the loss of isocyanic acid (HNCO) followed by other rearrangements.

A primary cleavage of the alkyl chain is also possible. The most diagnostic fragments would arise from the cleavage of the bonds flanking the central urea nitrogen (N¹), providing clear evidence of the substituent.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific electronic environments of each atom. The IR spectrum provides rapid confirmation of key functional groups, notably the urea C=O and N-H bonds, and the ether C-O bond. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques form a self-validating system for the unambiguous identification and quality assessment of this compound, crucial for any scientific application.

References

- Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File.

- The Royal Society of Chemistry. (2012). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294).

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary information.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294).

- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.

- Google Patents. (n.d.). CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.

- ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea.

- Macholl, S., et al. (2005). Revealing CSA Tensors and Hydrogen Bonding in Methoxycarbonyl Urea: A combined 13C, 15N and 13C14N2 Dipolar Chemical Shift NMR. Zeitschrift für Naturforschung A, 60(11), 1473-1484.

- Reddit. (2019). Urea FTIR and identifying bond stretch.

- ResearchGate. (n.d.). Infrared spectra of urea (U) and its complexes.

- University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.

- NIST. (n.d.). Urea - Infrared Spectrum.

- PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers.

- eScholarship, University of California. (n.d.). 1H NMR Relaxation in Urea.

- Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea.

- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea.

- ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory.

- ResearchGate. (n.d.). Identification of the generated urea product.

- NIST. (n.d.). Urea - Mass Spectrum.

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. hmdb.ca [hmdb.ca]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Foreword: Navigating the Solvent Landscape for N-(3-methoxypropyl)urea

An In-depth Technical Guide to the Solubility of N-(3-methoxypropyl)urea in Organic Solvents

In the realm of chemical research and pharmaceutical development, understanding the solubility of a compound is a foundational pillar upon which successful formulation, purification, and application are built. This compound, a molecule featuring a combination of polar and non-polar functional groups, presents a nuanced solubility profile. This guide is designed for the laboratory scientist and drug development professional, moving beyond simple data points to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the physicochemical drivers of its behavior, explore robust theoretical models for solvent selection, and provide actionable, field-proven experimental protocols.

Physicochemical Profile: The Molecular Blueprint

The solubility behavior of this compound is intrinsically linked to its molecular structure. The presence of a urea group, an ether linkage, and a propyl chain creates distinct regions of varying polarity, hydrogen bonding capability, and dispersion forces.

The urea moiety provides strong hydrogen bond donor and acceptor sites, contributing to its affinity for polar and protic solvents. The ether group acts primarily as a hydrogen bond acceptor. In contrast, the propyl chain is non-polar and will interact favorably with non-polar solvents through dispersion forces. This duality is key to its solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| Melting Point | 76-78°C | [2] |

| Predicted Boiling Point | 214.2 ± 32.0 °C | [2] |

| Predicted Density | 1.040 ± 0.06 g/cm³ | [2] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [1] |

| Predicted LogP | -0.3088 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 4 | [1] |

The negative LogP value suggests a general preference for hydrophilic or polar environments, while the significant TPSA indicates strong potential for polar interactions.[1]

Theoretical Frameworks for Solubility Prediction

While empirical testing is the gold standard, theoretical models provide an invaluable starting point, saving significant time and resources by narrowing the field of potential solvents. The fundamental principle governing this is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[3][4][5]

Hansen Solubility Parameters (HSP)

A powerful evolution of the "like dissolves like" concept is the Hansen Solubility Parameters (HSP) system.[6][7] This model deconstructs the total cohesive energy of a substance into three distinct parameters:

-

δd: Energy from dispersion forces (non-polar interactions).

-

δp: Energy from dipolar intermolecular forces (polar interactions).

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is simple: the smaller the distance between the solute (this compound) and a solvent in this space, the higher the likelihood of solubility.[6] This method is particularly useful for intelligently blending "bad" solvents to create a "good" solvent system whose combined HSP matches that of the solute.[8] While specific HSP values for this compound are not published, they can be predicted using software like HSPiP or through linear models based on COSMO-RS descriptors.[8][9]

COSMO-RS: A Quantum Chemical Approach

For a more fundamental and predictive approach, the Conductor-like Screening Model for Real Solvents (COSMO-RS) is an exceptionally powerful tool.[10][11] Unlike empirical models, COSMO-RS uses quantum chemical calculations to predict thermodynamic properties from the molecular structure alone.[11][12] It calculates a "σ-profile" for the molecule, which is a histogram of its surface polarity. By comparing the σ-profiles of the solute and solvent, it can predict properties like activity coefficients, vapor pressures, and, most importantly, solubility with remarkable accuracy.[10][11] This a priori predictive capability makes it ideal for screening large numbers of solvents in the early stages of development without needing any experimental data.[12][13]

A Practical Workflow for Solvent Selection

The following workflow provides a logical progression from theoretical prediction to practical solvent screening for this compound.

Caption: Logical workflow for solvent selection.

Experimental Protocols for Solubility Determination

Adherence to a standardized, reproducible protocol is paramount for generating trustworthy data. The following methods represent best practices for qualitative and quantitative solubility assessment.

Protocol: Rapid Qualitative Solubility Assessment

This method is designed for rapid screening of multiple solvents to identify promising candidates for quantitative analysis.

Objective: To classify the solubility of this compound as 'soluble', 'partially soluble', or 'insoluble' in a range of solvents.

Materials:

-

This compound

-

Vials (e.g., 4 mL glass vials) with caps

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO, toluene, hexane)

-

Analytical balance

-

Vortex mixer

Procedure:

-

Preparation: Weigh approximately 10 mg of this compound directly into a clean, dry vial. Record the exact mass.

-

Solvent Addition: Add 1 mL of the selected solvent to the vial.

-

Mixing: Cap the vial securely and vortex for 60 seconds.

-

Observation: Visually inspect the solution against a dark background.

-

Documentation: Record the observations for each solvent tested.

Protocol: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[16]

Objective: To determine the precise saturation solubility (e.g., in mg/mL) of this compound in a specific solvent at a controlled temperature.

Caption: Workflow for the Shake-Flask Method.

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. "Excess" is critical to ensure a saturated solution is achieved.

-

Equilibration: Seal the flask and place it in an isothermal shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Remove the flask from the shaker and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the clear, particle-free filtrate into a clean, pre-weighed vial. This step is crucial to prevent undissolved solid from affecting the final measurement.

-

Quantification:

-

Gravimetric Method: Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's melting point. Once all solvent is removed, reweigh the vial. The mass of the remaining solid is the amount dissolved in the initial volume of the filtrate.

-

Chromatographic Method (e.g., HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtrate sample with a suitable mobile phase and analyze it by HPLC. Determine the concentration from the calibration curve.

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling

While specific hazard data for this compound is limited, standard laboratory precautions for handling urea-based compounds should be followed.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[17]

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for the most closely related compounds, such as urea, for comprehensive handling and disposal information.[18]

Data Presentation

Consolidating results into a clear, standardized format is essential for comparison and decision-making.

Table 2: Example Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Qualitative Result | Quantitative Solubility (mg/mL) |

| Water | Polar Protic | Soluble | [Insert Value] |

| Methanol | Polar Protic | Soluble | [Insert Value] |

| Acetone | Polar Aprotic | Partially Soluble | [Insert Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [Insert Value] |

| Dichloromethane | Chlorinated | Partially Soluble | [Insert Value] |

| Toluene | Aromatic Hydrocarbon | Insoluble | [Insert Value] |

| n-Hexane | Aliphatic Hydrocarbon | Insoluble | [Insert Value] |

Conclusion

The solubility of this compound is a product of its hybrid molecular structure. A systematic approach, combining theoretical prediction with rigorous experimental verification, is the most efficient path to identifying suitable solvent systems. By leveraging tools like Hansen Solubility Parameters and COSMO-RS, researchers can move beyond trial-and-error, making informed choices that accelerate research and development. The protocols and frameworks outlined in this guide provide a self-validating system for generating reliable and actionable solubility data.

References

- Title: COSMO-RS: predict solubilities & fluid thermodynamics. Source: SCM. URL:[Link]

- Title: Hansen solubility parameter. Source: Wikipedia. URL:[Link]

- Title: Hansen Solubility Parameters (HSP). Source: Adscientis. URL:[Link]

- Title: Predicting Solubilities in Polymer Systems Using Cosmo-Rs. Source: AIChE. URL:[Link]

- Title: Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Source: SciSpace. URL:[Link]

- Title: Using COSMO-RS to Predict Hansen Solubility Parameters.

- Title: Hansen Solubility Parameters. Source: hansen-solubility.com. URL:[Link]

- Title: A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Source: Process Safety and Environmental Protection. URL:[Link]

- Title: How To Determine Solubility Of Organic Compounds? Source: YouTube. URL:[Link]

- Title: Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Source: Royal Society of Chemistry. URL:[Link]

- Title: Experiment: Solubility of Organic & Inorganic Compounds. Source: University of Colorado Boulder. URL:[Link]

- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Source: CUNY. URL:[Link]

- Title: Solubility of organic compounds (video). Source: Khan Academy. URL:[Link]

- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Source: University of North Georgia. URL:[Link]

- Title: N-acetoacetyl-N'-(3-methoxypropyl)urea. Source: ChemSynthesis. URL:[Link]

- Title: Solubility of Organic Compounds. Source: University of Calgary. URL:[Link]

- Title: Solubility of Organic Compounds. Source: Chemistry Steps. URL:[Link]

- Title: 3.2 Solubility – Introductory Organic Chemistry.

- Title: Organic Solvent Solubility D

- Title: 4.4 Solubility. Source: Chemistry LibreTexts. URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 1119-61-5 [m.chemicalbook.com]

- 3. Khan Academy [khanacademy.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scm.com [scm.com]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. scispace.com [scispace.com]

- 13. approcess.com [approcess.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. youtube.com [youtube.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation of N-(3-methoxypropyl)urea

This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of N-(3-methoxypropyl)urea. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound. This document synthesizes established principles of urea chemistry with predictive analysis to offer insights into the behavior of this compound under thermal stress.

Introduction to this compound

This compound is a substituted urea derivative with potential applications in various chemical and pharmaceutical contexts. Understanding its thermal stability is paramount for defining storage conditions, processing parameters, and predicting its behavior in different formulations. While specific experimental data on the thermal degradation of this compound is not extensively available in public literature, its behavior can be reliably predicted based on the well-documented chemistry of analogous N-substituted ureas.

Chemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 1119-61-5 | [1][2][3] |

| Molecular Formula | C5H12N2O2 | [2][3] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| Melting Point | 76-78°C | [1][3] |

Theoretical Framework for the Thermal Degradation of Substituted Ureas

The thermal decomposition of N-substituted ureas is not a random process but follows predictable chemical pathways. Theoretical studies on a range of alkyl- and phenylureas have established that the primary degradation mechanism involves a four-center pericyclic reaction.[4][5] This concerted process is energetically more favorable than homolytic bond fission.

For this compound, two primary degradation pathways are conceivable, both proceeding through a four-center transition state to yield an isocyanate and an amine.

Pathway A: Formation of 3-Methoxypropyl Isocyanate and Ammonia

In this pathway, a hydrogen atom from the unsubstituted amine group is transferred to the substituted nitrogen atom, leading to the cleavage of the C-N bond and the formation of 3-methoxypropyl isocyanate and ammonia.

Pathway B: Formation of Isocyanic Acid and 3-Methoxypropylamine

Conversely, a hydrogen atom from the 3-methoxypropylamino group can be transferred to the unsubstituted nitrogen, resulting in the formation of isocyanic acid and 3-methoxypropylamine.

The relative prevalence of these two pathways will be dictated by the activation energies of their respective transition states, which are influenced by the electronic and steric effects of the 3-methoxypropyl group.

Visualization of the Proposed Degradation Pathways

The following diagram illustrates the two competing pericyclic reaction pathways for the thermal decomposition of this compound.

Caption: Competing degradation pathways of this compound.

Anticipated Thermal Analysis Profile

Based on the behavior of similar N-alkylureas, a predictive thermal analysis profile for this compound can be constructed. This serves as a hypothesis to be validated by experimental data.

Thermogravimetric Analysis (TGA)

A typical TGA thermogram for an N-alkylurea shows a distinct mass loss step corresponding to its decomposition. For this compound, we anticipate a single, well-defined mass loss event beginning after its melting point of 76-78°C. The onset of significant decomposition is likely to be in the range of 150-250°C. The total mass loss should correspond to the complete volatilization of the compound or its decomposition products.

Differential Scanning Calorimetry (DSC)

The DSC curve for this compound would be expected to show a sharp endothermic peak corresponding to its melting at 76-78°C. Following the melting endotherm, a broader endotherm or exotherm associated with the decomposition process would be observed. The nature of this second thermal event (endothermic vs. exothermic) would depend on the overall enthalpy change of the decomposition reactions.

Table 2: Predicted Thermal Events for this compound

| Thermal Event | Technique | Expected Temperature Range (°C) | Description |

| Melting | DSC | 76 - 78 | Sharp endothermic peak |

| Decomposition | TGA/DSC | 150 - 250 (onset) | Significant mass loss, broad endotherm/exotherm |

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability and degradation profile of this compound, a combination of analytical techniques should be employed. The following protocols are designed to provide a comprehensive understanding of the material's behavior.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Accurately weigh 5-10 mg of this compound into a clean TGA pan (platinum or alumina).

-

Place the pan in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 400°C at a constant heating rate of 10°C/min.

-

Record the mass loss and temperature data throughout the experiment.

-

Analyze the resulting thermogram to determine the onset of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and the enthalpy of fusion, as well as to observe any thermal events associated with decomposition.

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to 250°C at a heating rate of 10°C/min under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC curve to identify the melting endotherm and any subsequent thermal events.

Evolved Gas Analysis by Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Couple the outlet of the TGA instrument to the inlet of a mass spectrometer.

-

Perform a TGA experiment as described in section 4.1.

-

As the sample is heated and decomposes, the evolved gases are transferred to the mass spectrometer for analysis.

-

Monitor the mass-to-charge ratios (m/z) of the evolved gases as a function of temperature.

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA thermogram to identify the decomposition products. Expected key m/z values to monitor would include those for ammonia (m/z 17), isocyanic acid (m/z 43), 3-methoxypropylamine (m/z 89), and 3-methoxypropyl isocyanate (m/z 115).

Experimental Workflow Visualization

The following diagram outlines the integrated experimental approach for characterizing the thermal stability of this compound.

Caption: Integrated workflow for thermal stability assessment.

Influence of the 3-Methoxypropyl Substituent

The presence of the 3-methoxypropyl group on the urea nitrogen is expected to influence the thermal stability of the molecule in several ways:

-

Steric Hindrance: The bulky alkyl group may sterically hinder intermolecular interactions, potentially lowering the melting point compared to unsubstituted urea.

-

Inductive Effect: The electron-donating nature of the alkyl group can affect the electron density of the urea core, which may influence the activation energy of the decomposition pathways.

-

Hydrogen Bonding: The ether oxygen in the methoxypropyl group could participate in intramolecular or intermolecular hydrogen bonding, which could alter the crystal packing and, consequently, the thermal stability.

Further research, including computational modeling and experimental studies on a series of N-alkoxyalkylureas, would be beneficial to fully elucidate the structure-stability relationships.

Conclusion

While specific experimental data for this compound is limited, a robust understanding of its thermal stability and degradation can be achieved by applying established principles of substituted urea chemistry. The primary degradation mechanism is predicted to be a pericyclic reaction yielding an isocyanate and an amine. The precise decomposition pathway and thermal profile can be definitively determined through a systematic experimental approach employing TGA, DSC, and EGA-MS. The insights gained from such studies are critical for the safe and effective application of this compound in research and development.

References

- Honorien, J., Fournet, R., & Sirjean, B. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(37), 6479–6492. [Link]

- Honorien, J., Fournet, R., & Sirjean, B. (2022).

Sources

A Guide to N-(3-methoxypropyl)urea in Synthetic Chemistry: A Synthon with Untapped Potential

Abstract: N-(3-methoxypropyl)urea is a bifunctional organic compound whose potential in modern organic synthesis is just beginning to be explored. While direct literature on this specific molecule is nascent, its structure—combining a reactive urea moiety with a flexible, polar methoxypropyl chain—positions it as a valuable building block for a variety of applications, particularly in medicinal chemistry and materials science. This guide provides a technical overview of this compound, grounded in the established reactivity of N-alkyl ureas, and outlines its potential applications as a key synthon. We will delve into its synthesis, explore its prospective role in the construction of complex heterocyclic scaffolds, and provide detailed, mechanistically-sound protocols to illustrate its utility for researchers, chemists, and professionals in drug development.

Introduction: Unveiling a Versatile Building Block

This compound, with CAS Number 64996-82-3, belongs to the broad class of N-substituted ureas. These compounds are defined by the presence of a urea functional group where one or more hydrogen atoms on the nitrogen are replaced by alkyl or aryl substituents.[1] The unique value of this compound lies in the specific combination of its functional groups:

-

The Urea Moiety (-NH-C(=O)-NH-): This group is a cornerstone of many biologically active molecules and polymers. Its two N-H groups are excellent hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This allows it to form predictable, strong intermolecular interactions, which is crucial for molecular recognition in biological systems.[2]

-

The Methoxypropyl Chain (-CH₂CH₂CH₂OCH₃): This group imparts distinct physical properties. The ether linkage introduces polarity and potential for hydrogen bonding, which can enhance aqueous solubility—a critical parameter in drug design. The three-carbon chain provides conformational flexibility, allowing the molecule to adapt its shape to fit into binding pockets or other molecular structures.

This combination makes this compound an intriguing candidate for applications requiring fine-tuning of solubility, polarity, and intermolecular interactions.

Core Physicochemical Properties

| Property | Value |

| CAS Number | 64996-82-3 |

| Molecular Formula | C₅H₁₂N₂O₂ |

| Molecular Weight | 132.16 g/mol |

| Appearance | Typically a white to off-white solid |

| Key Features | Contains H-bond donors (N-H) & acceptors (C=O, O-CH₃) |

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis of this compound

The synthesis of N-substituted ureas is a well-established field in organic chemistry. These methods are generally robust and can be adapted for the large-scale production of this compound.

Method 1: From Isocyanates (Phosgene-Free)

The most common and practical laboratory-scale method involves the reaction of an amine with an isocyanate. For this compound, this would typically involve reacting 3-methoxypropylamine with a source of isocyanic acid (HNCO), often generated in situ. A highly effective and environmentally benign approach utilizes the nucleophilic addition of the amine to potassium isocyanate in water, often with mild acid catalysis.[3]

Diagram 2: General Synthesis Workflow

Caption: A streamlined, phosgene-free synthesis workflow.

Representative Experimental Protocol

Objective: To synthesize this compound via nucleophilic addition.

Materials:

-

3-Methoxypropylamine (1.0 equiv)

-

Potassium isocyanate (KOCN) (1.1 equiv)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 3-methoxypropylamine.

-

Add deionized water to dissolve the amine, followed by the slow addition of 1 M HCl until the pH is approximately 6-7.

-

In a separate beaker, dissolve potassium isocyanate in a minimum amount of deionized water.

-

Add the KOCN solution dropwise to the stirring amine solution at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. Wash with cold water and dry under vacuum.

-

If no precipitate forms, transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization or silica gel chromatography as needed.

Causality: The use of water as a solvent makes this process green and cost-effective.[3] Mild acidic conditions can protonate a small fraction of the amine, but primarily serve to facilitate the dissolution and stability of the isocyanate species. The reaction's success relies on the high nucleophilicity of the primary amine attacking the electrophilic carbon of the isocyanate.

Potential Applications in Organic Synthesis

The true potential of this compound lies in its use as a versatile building block. Below, we explore its most promising applications, drawing parallels from the known reactivity of related N-alkyl ureas.

Application 1: Heterocyclic Synthesis via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities. The classical reaction involves urea, an aldehyde, and a β-ketoester.[4] By substituting urea with an N-substituted urea like this compound, chemists can readily synthesize N1-functionalized DHPMs.

This modification is significant because it installs the methoxypropyl group at a specific position on the heterocyclic core, providing a handle for tuning the molecule's properties. The resulting DHPMs, bearing the polar sidechain, could exhibit enhanced solubility and unique biological profiles.

Diagram 3: Proposed Biginelli Reaction Mechanism

Caption: Key steps in the Biginelli condensation using this compound.

Significance: This approach allows for the direct incorporation of a functional sidechain into a pharmacologically relevant scaffold. The methoxypropyl group can act as a vector for improving pharmacokinetic properties. Research has demonstrated that using N-substituted ureas in this reaction, often promoted by catalysts like chlorotrimethylsilane, is highly efficient.[4]

Application 2: As a Building Block in Medicinal Chemistry

Many modern drugs contain urea or N-substituted urea functionalities due to their ability to mimic peptide bonds and participate in hydrogen bonding with protein targets. For example, several kinase inhibitors utilize a urea hinge-binding motif.

This compound can serve as a key intermediate for synthesizing more complex drug candidates. The terminal primary amine of the urea can be further functionalized, while the N-H on the substituted side can be involved in intramolecular hydrogen bonding or act as a directing group.

Potential Synthetic Routes:

-

Acylation: The primary -NH₂ group can be selectively acylated to form more complex ureas.

-

Alkylation: The N-H proton adjacent to the methoxypropyl group can be deprotonated and alkylated to create trisubstituted ureas.

-

Condensation Reactions: It can be condensed with other bifunctional molecules to create novel heterocyclic systems beyond DHPMs.[5]

Application 3: Precursor for Functional Polymers and Materials

Urea derivatives are fundamental components of resins and polymers (e.g., urea-formaldehyde resins).[2] this compound could be used as a specialty monomer. The methoxypropyl group would introduce flexibility and polarity into the polymer backbone, potentially creating materials with unique properties such as:

-

Improved adhesion.

-

Enhanced water absorption or retention.

-

Modified thermal properties.

Future Outlook

The applications discussed here are based on established principles of organic chemistry and represent the logical next steps for the utilization of this compound. Future research should focus on:

-

Systematic Exploration: A thorough investigation of its reactivity in a wider range of multicomponent reactions.

-

Medicinal Chemistry Screening: Synthesizing a library of derivatives based on this scaffold for screening against various biological targets.

-

Polymerization Studies: Investigating its behavior as a co-monomer in condensation polymerization to develop novel functional materials.

Conclusion

This compound is more than just another chemical reagent; it is a synthon with significant, largely untapped potential. Its bifunctional nature allows it to serve as a versatile building block for constructing complex molecules with tailored properties. By leveraging its unique combination of a reactive urea core and a polar, flexible sidechain, researchers in organic synthesis, medicinal chemistry, and materials science have a powerful new tool at their disposal for innovation and discovery.

References

- ChemSynthesis. (2023). N-acetoacetyl-N'-(3-methoxypropyl)urea.

- Wikipedia. (2023). Ureas.

- LookChem. (2023). Alkylurea and derivatives.

- Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane. Synthesis, 2007(03), 417-427.

- Ivashkevich, O. A., et al. (2019). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. Molecules, 24(19), 3548.

- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2944-2949.

- Google Patents. (2017). Agent for treating and/or preventing sleep disorder. EP1921077B1.

Sources

- 1. Alkylurea and derivatives | lookchem [lookchem.com]

- 2. Ureas - Wikipedia [en.wikipedia.org]

- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 4. N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

The Strategic Incorporation of N-(3-methoxypropyl)urea in Medicinal Chemistry: A Technical Guide

Foreword: Beyond the Scaffold - The Functional Value of N-(3-methoxypropyl)urea

In the landscape of contemporary drug discovery, the selection of building blocks is a critical determinant of a program's success. While complex and novel scaffolds often capture the imagination, the astute medicinal chemist recognizes the profound impact of seemingly simple, functional moieties. This compound is one such building block—a compact, yet highly influential fragment that can bestow a range of desirable physicochemical and pharmacokinetic properties upon a lead molecule. This guide provides an in-depth technical exploration of this compound, moving beyond a superficial overview to dissect its strategic value in the design and development of next-generation therapeutics. We will examine its synthesis, its role in molecular interactions, and its potential to address common challenges in medicinal chemistry, from solubility to metabolic stability.

Physicochemical Profile and Strategic Advantages